3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is a complex organic compound that features a combination of chromenone, imidazole, and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide typically involves multi-step organic reactions. A general synthetic route may include the following steps:
Formation of the Chromenone Moiety: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions, followed by cyclization.
Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative.
Coupling with Benzodioxole: The benzodioxole moiety can be coupled to the chromenone-imidazole intermediate through a palladium-catalyzed cross-coupling reaction.
Final Amidation: The final step involves the amidation reaction to form the propanamide linkage, using a suitable amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the chromenone and amide moieties.
Substitution: The imidazole and benzodioxole groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone moiety may inhibit certain enzymes, while the imidazole group can bind to metal ions or other biomolecules. The benzodioxole group may enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(1,3-benzodioxol-5-yl)propanamide: Lacks the methoxy group, which may affect its biological activity.
3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-4-yl)propanamide: Differently positioned methoxy group, potentially altering its chemical properties.
Uniqueness
The unique combination of chromenone, imidazole, and benzodioxole moieties in 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23N3O7 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C25H23N3O7/c1-32-19-8-14(9-20-24(19)34-13-33-20)17(10-21(29)27-7-6-15-11-26-12-28-15)22-23(30)16-4-2-3-5-18(16)35-25(22)31/h2-5,8-9,11-12,17,30H,6-7,10,13H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
QAABVRRGFKULNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(CC(=O)NCCC3=CN=CN3)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.